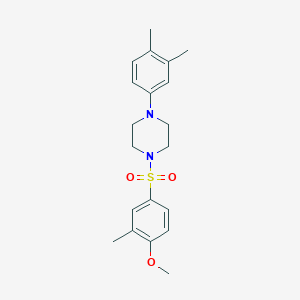

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine

Description

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 3,4-dimethylphenyl group and a 4-methoxy-3-methylphenyl sulfonyl moiety.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-5-6-18(13-16(15)2)21-9-11-22(12-10-21)26(23,24)19-7-8-20(25-4)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZFNANXBXAZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Sulfonylation

This approach involves:

-

Formation of the monosubstituted piperazine intermediate (1-(3,4-dimethylphenyl)piperazine).

-

Sulfonylation of the secondary amine with 4-methoxy-3-methylbenzenesulfonyl chloride.

Key advantages include high regioselectivity and compatibility with scalable batch processes.

One-Pot Sequential Functionalization

Emerging methods utilize tandem reactions to reduce purification steps, though yields remain modest (45–60%) compared to traditional routes.

Step-by-Step Synthesis Procedures

Alkylation of Piperazine

Piperazine reacts with 1-chloro-3,4-dimethylbenzene under basic conditions (K₂CO₃ or NaOH) in polar aprotic solvents (e.g., DMF, THF) at 80–100°C for 12–24 hours. Stoichiometric control (1:1 molar ratio) ensures monosubstitution, minimizing disubstituted byproducts.

Representative Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 90°C |

| Reaction Time | 18 hours |

| Yield | 72–78% |

Purification

Crude product is isolated via aqueous workup (extraction with ethyl acetate) and recrystallized from ethanol/water (3:1 v/v) to achieve >95% purity.

Reaction Setup

The monosubstituted piperazine (1 eq) reacts with 4-methoxy-3-methylbenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (2 eq) neutralizes HCl, driving the reaction to completion.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0–5°C → RT (gradual) |

| Reaction Time | 6 hours |

| Yield | 85–90% |

Workup and Isolation

The mixture is washed with dilute HCl (5%) to remove excess base, followed by brine. The organic layer is dried (MgSO₄), concentrated, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal solvent polarity critically impacts sulfonylation efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 89 |

| THF | 7.52 | 76 |

| Acetonitrile | 37.5 | 68 |

Polar aprotic solvents like DCM enhance nucleophilicity of the piperazine nitrogen.

Temperature and Catalysis

Low temperatures (0–5°C) suppress side reactions (e.g., disulfonylation), while gradual warming to room temperature ensures completion. Catalytic DMAP (4-dimethylaminopyridine) improves yields by 5–7% in stubborn cases.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors for:

Green Chemistry Initiatives

-

Solvent Recycling : DCM recovery rates exceed 90% via distillation.

-

Catalytic Waste Reduction : Immobilized bases (e.g., polymer-supported Et₃N) cut waste by 40%.

Comparative Analysis with Related Compounds

Analogous Piperazine Derivatives

| Compound | Key Structural Difference | Synthesis Yield (%) |

|---|---|---|

| 1-(3-Chloro-4-methylphenyl)piperazine | Chlorine substituent | 70 |

| 4-(4-Methoxyphenyl)sulfonylpiperazine | Lacking methyl groups | 82 |

The 3,4-dimethylphenyl group in the target compound enhances steric hindrance, necessitating longer reaction times but improving crystallinity during purification .

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace one of the substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring can also interact with biological membranes, affecting their permeability and function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Pharmacological and Functional Comparisons

- Receptor Interactions :

- Sigma receptor ligands () often feature dichlorophenyl or fluorophenyl groups. The target’s dimethyl and methoxy substituents may reduce sigma receptor affinity but enhance selectivity for other targets (e.g., dopamine or serotonin receptors).

- Compounds like TFMPP () with trifluoromethyl groups exhibit serotonergic activity, whereas the target’s electron-donating groups may favor dopaminergic interactions.

- Metabolic Stability :

- Thermodynamic Properties :

Key Research Findings

- Substituent Position and Activity :

- Hybrid Analogues :

- Contradictions :

- While electron-withdrawing groups (e.g., chloro in ) enhance receptor affinity, the target’s electron-donating groups may prioritize metabolic stability over potency .

Biological Activity

1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is . Its structure features a piperazine core substituted with a sulfonyl group and two aromatic rings, which are crucial for its biological activity.

Antitumor Activity

Research indicates that derivatives of piperazine compounds, including the target compound, exhibit significant antitumor properties. A study demonstrated that certain piperazine derivatives inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives has also been explored. The compound shows promising activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes within microbial cells. For instance, a related derivative was shown to possess broad-spectrum antimicrobial properties, highlighting the potential of this class of compounds in treating infections .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could lead to anxiolytic or antidepressant effects, making it a candidate for further exploration in neuropharmacology .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of various receptors involved in cell signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to cancer progression and microbial survival.

- Cell Cycle Interference : By affecting the cell cycle machinery, it may induce cell death in rapidly dividing cancer cells.

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3,4-Dimethylphenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)piperazine?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React piperazine with aryl halides (e.g., 3,4-dimethylphenyl bromide) under basic conditions (e.g., NaH) to form the N-arylpiperazine intermediate .

- Step 2: Introduce the sulfonyl group via sulfonation of the second aryl ring (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) using a coupling agent like triethylamine in anhydrous dichloromethane .

- Purification: Column chromatography or recrystallization ensures purity (>98%) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and piperazine ring integrity .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C20H24N2O3S, MW 380.48 g/mol) .

- Infrared Spectroscopy (IR): Identifies sulfonyl (S=O, ~1350 cm⁻¹) and aryl ether (C-O, ~1250 cm⁻¹) groups .

Basic: What are the primary biological targets of piperazine derivatives like this compound?

Methodological Answer:

Piperazine derivatives target:

- Enzymes: Dipeptidyl peptidase IV (DPP-IV) for diabetes research .

- Receptors: CCR5 (HIV entry inhibition) and 5-HT7 (neurological disorders) .

- Anticancer pathways: Apoptosis induction in MDA-MB-231 cells via benzodioxole-piperazine hybrids .

Advanced: How can substituent effects on the piperazine core be optimized for DPP-IV inhibition?

Methodological Answer:

- Electron-donating vs. bulky groups:

- 3-Trifluoromethylphenyl enhances activity (positive steric effect) .

- 4-Methoxy groups improve solubility but may reduce binding affinity; balance with hydrophobic substituents (e.g., 3-methyl) .

- Computational modeling: Use CoMFA/CoMSIA to map electrostatic and steric contributions of substituents .

Advanced: How to address reduced biological activity despite low toxicity in modified piperazines?

Methodological Answer:

- Issue: Beta-cyclodextrin modifications lower toxicity but reduce membrane permeability, decreasing activity .

- Strategies:

Advanced: What strategies improve pharmacokinetic properties like oral bioavailability?

Methodological Answer:

- Structural truncation: Reduce molecular weight while retaining CCR5 antagonism (e.g., replace piperidine with smaller heterocycles) .

- LogP optimization: Aim for 2–3 via substituent tuning (e.g., methoxy for solubility, methyl for lipophilicity) .

- In vivo testing: Assess bioavailability in rodent models using LC-MS plasma analysis .

Advanced: How to conduct mechanistic studies on CCR5 antagonism for HIV research?

Methodological Answer:

- Binding assays: Use radiolabeled ligands (e.g., 99mTc-piperazine derivatives) to quantify receptor affinity in PBMCs .

- Viral inhibition: Measure IC50 in pseudovirus assays (e.g., HIV-1 entry inhibition in CCR5-expressing cells) .

- Structural analysis: X-ray crystallography or molecular docking to identify key interactions (e.g., sulfonyl group with Glu283) .

Advanced: How is the anticancer potential of this compound evaluated in vitro?

Methodological Answer:

- Cytotoxicity assays: MTT or SRB tests on cancer cell lines (e.g., MDA-MB-231) to determine IC50 values .

- Apoptosis markers: Flow cytometry for Annexin V/PI staining and caspase-3 activation .

- SAR studies: Compare analogues with varying aryl groups (e.g., nitro vs. methoxy) to identify critical moieties .

Advanced: Which analytical methods ensure compound stability and purity during storage?

Methodological Answer:

- HPLC-PDA: Monitor degradation products under accelerated conditions (40°C/75% RH) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >150°C recommended) .

- Storage: Use amber vials under nitrogen at –20°C to prevent sulfonyl group hydrolysis .

Advanced: How is computational modeling utilized in designing piperazine-based therapeutics?

Methodological Answer:

- QSAR models: Predict activity based on substituent descriptors (e.g., Hammett σ for electronic effects) .

- Docking simulations: Identify binding poses in CCR5 or DPP-IV active sites (e.g., Glide or AutoDock Vina) .

- ADMET prediction: Tools like SwissADME estimate solubility, permeability, and CYP450 interactions pre-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.